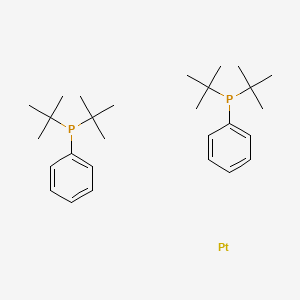
Ditert-butyl(phenyl)phosphane;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditert-butyl(phenyl)phosphane;platinum is a coordination compound that features a platinum center coordinated to a ditert-butyl(phenyl)phosphane ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl(phenyl)phosphane;platinum typically involves the reaction of platinum precursors with ditert-butyl(phenyl)phosphane ligands. One common method is the reaction of platinum(II) chloride with ditert-butyl(phenyl)phosphane in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphane ligand .
Industrial Production Methods
the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger scale production, such as the use of larger reactors and more efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ditert-butyl(phenyl)phosphane;platinum undergoes various types of chemical reactions, including:
Oxidation: The phosphane ligand can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halogenated solvents, oxidizing agents, and other ligands such as phosphines and amines. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphine oxides, while substitution reactions can produce a variety of platinum complexes with different ligands .
Applications De Recherche Scientifique
Ditert-butyl(phenyl)phosphane;platinum has several scientific research applications, including:
Mécanisme D'action
The mechanism by which ditert-butyl(phenyl)phosphane;platinum exerts its effects involves the coordination of the phosphane ligand to the platinum center, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the platinum center can facilitate the activation of substrates and promote various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ditert-butyl(phenyl)phosphane;platinum include other platinum-phosphane complexes such as:
- Dichlorobis(di-tert-butylphenylphosphine)palladium(II)
- Tris(2-methoxy-5-vinylphenyl)phosphine complexes
Uniqueness
This compound is unique due to the specific steric and electronic properties imparted by the ditert-butyl(phenyl)phosphane ligand.
Propriétés
Numéro CAS |
59765-06-9 |
|---|---|
Formule moléculaire |
C28H46P2Pt |
Poids moléculaire |
639.7 g/mol |
Nom IUPAC |
ditert-butyl(phenyl)phosphane;platinum |
InChI |
InChI=1S/2C14H23P.Pt/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;/h2*7-11H,1-6H3; |
Clé InChI |
KXDJIUYPXMVARU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


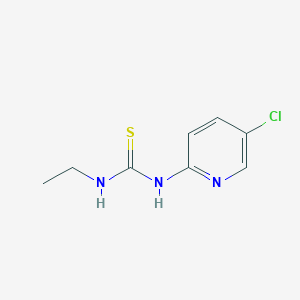
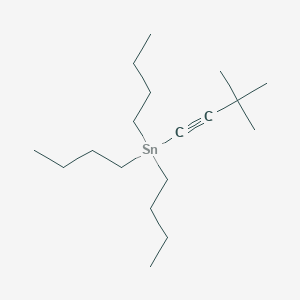
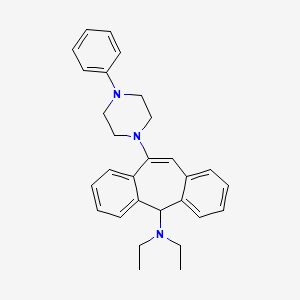

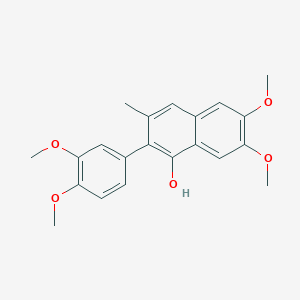
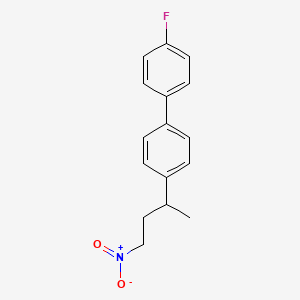
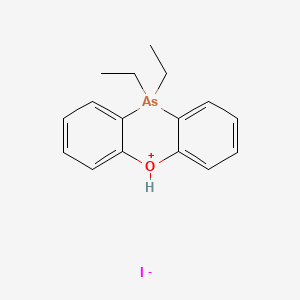
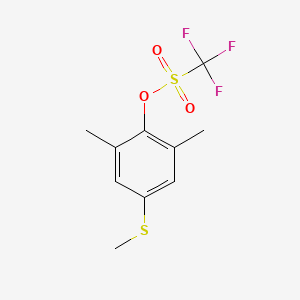
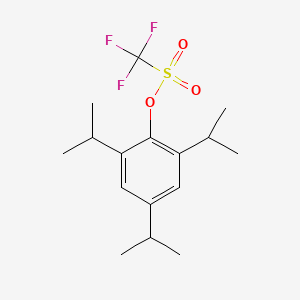
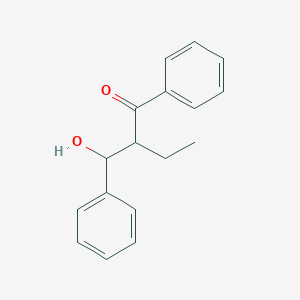
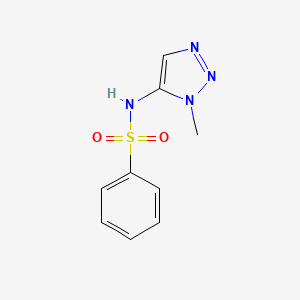
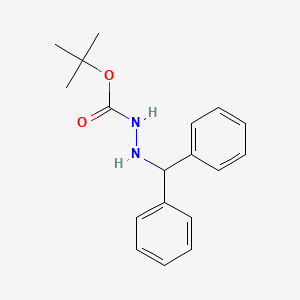

![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
